REACTION_CXSMILES
|
[C:1]1([C:7]([NH:9][C:10](=[CH2:15])[C:11]([O:13][CH3:14])=[O:12])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si](C)(C)[O:18][C:19](=[CH2:22])[CH:20]=[CH2:21]>ClCCl.[I-].[Zn+2].[I-]>[O:18]=[C:19]1[CH2:20][CH2:21][C:10]([NH:9][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[O:8])([C:11]([O:13][CH3:14])=[O:12])[CH2:15][CH2:22]1 |f:3.4.5|
|
Name
|
crude product
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)NC(C(=O)OC)=C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
173 mL
|
Type
|
reactant
|
Smiles
|
C[Si](OC(C=C)=C)(C)C
|
Name
|
|
Quantity
|
104 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hr
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Insoluble material was removed by filtration
|
Type
|
ADDITION
|
Details
|
To the filtrate were added a mixture (1:4, 40 mL) of 1M hydrochloric acid and tetrahydrofuran
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(CC1)(C(=O)OC)NC(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |